DHPM-93
Description
Properties
CAS No. |
1430815-67-0 |
|---|---|
Molecular Formula |
C29H27F2N3O4 |
Molecular Weight |
519.5488 |
IUPAC Name |
4-Methoxybenzyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H27F2N3O4/c1-18-27(21-10-5-7-19(15-21)13-14-26(35)36)28(37)34(17-25(32)20-8-3-2-4-9-20)29(38)33(18)16-22-23(30)11-6-12-24(22)31/h2-12,15,25H,13-14,16-17,32H2,1H3,(H,35,36)/t25-/m0/s1 |
InChI Key |
NFZVFQNKUATCFO-VWLOTQADSA-N |
SMILES |
O=C(O)CCC1=CC=CC(C2=C(C)N(CC3=C(F)C=CC=C3F)C(N(C[C@H](N)C4=CC=CC=C4)C2=O)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DHPM-93; DHPM 93; DHPM93 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for Dihydropyrimidinone Dhpm Scaffolds
The Classical Biginelli Multicomponent Reaction (MCR)
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). This acid-catalyzed cyclocondensation remains one of the most important and straightforward methods for accessing the DHPM core structure.
The classical Biginelli reaction is traditionally performed under strong acidic conditions. jsynthchem.com This involves the condensation of the three components, typically catalyzed by Brønsted acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids like boron trifluoride (BF₃). researchgate.net The reaction is often carried out in solvents like ethanol (B145695) under reflux conditions. jsynthchem.com
However, these traditional methods suffer from several drawbacks. They often require harsh reaction conditions, long reaction times, and can result in low to moderate product yields, particularly when using substituted aromatic or aliphatic aldehydes. organic-chemistry.org The use of strong, corrosive mineral acids also poses environmental and handling challenges. To address these limitations, various Lewis acid catalysts have been explored to improve reaction efficiency and yields under milder conditions. researchgate.net For instance, lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have been shown to significantly increase yields and shorten reaction times, even under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Traditional Acid Catalysts in Biginelli Reaction This table illustrates the effect of different traditional acid catalysts on the yield of a model Biginelli reaction.
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| HCl | Ethanol, Reflux | 20-60% | jsynthchem.com |
| BF₃·OEt₂/CuCl | THF, Reflux | Improved Yields | researchgate.net |
| Yb(OTf)₃ | Solvent-Free, 100°C, 20 min | 81-99% | organic-chemistry.org |
| ZnCl₂ | Acetic Acid, Room Temp. | Effective Yields | researchgate.net |
The mechanism of the Biginelli reaction has been a subject of debate, with several pathways proposed over the years. Early proposals suggested that the initial step was an aldol (B89426) condensation between the aldehyde and the β-ketoester. scite.ai However, subsequent and more detailed investigations using modern analytical techniques like NMR spectroscopy have provided strong evidence for an alternative mechanism. colab.wsnih.gov
The currently accepted mechanism proceeds through an N-acyliminium ion intermediate . The key steps are as follows:
Iminium Ion Formation : The reaction begins with the acid-catalyzed condensation of the aldehyde and urea. This is believed to be the rate-determining step and forms a key N-acyliminium ion intermediate. organic-chemistry.orgnih.gov
Nucleophilic Addition : The β-ketoester (in its enol form) acts as a nucleophile and adds to the iminium ion. organic-chemistry.org
Cyclization and Dehydration : The final step involves the intramolecular cyclization through the attack of the amine group onto the carbonyl carbon, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one ring system. organic-chemistry.orgnih.gov
This mechanistic understanding, particularly the identification of the N-acyliminium ion as the key intermediate, has been crucial for the rational design of new catalysts and the optimization of reaction conditions to improve the efficiency of the DHPM synthesis. colab.wsnih.gov
Advanced and Green Synthetic Strategies for DHPM Derivatives
In response to the limitations of classical methods and the growing demand for sustainable chemical processes, significant research has focused on developing advanced and green synthetic strategies for DHPMs. These methods aim for higher yields, shorter reaction times, milder conditions, and easier product isolation while minimizing waste.
The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. Organocatalysis has emerged as a powerful tool in this regard. Various organic molecules have been successfully employed to catalyze the Biginelli reaction. For example, biogenic carboxylic acids like gluconic acid have been used as efficient, inexpensive, and eco-friendly catalysts, particularly for synthesizing novel DHPMs from carbohydrate-derived furfurals. nih.gov
Furthermore, innovative catalyst-free approaches have been developed. One such method utilizes planetary ball milling, a mechanochemical technique, to achieve the one-pot, three-component condensation under solvent-free conditions. This high-energy milling approach can provide excellent yields (>98%) in very short reaction times without the need for any catalyst, offering a highly efficient and environmentally benign alternative. mdpi.com
The use of solid, recoverable, and reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification, reduced waste, and the potential for continuous flow processes.
Montmorillonite-KSF: Clay-based catalysts, such as Montmorillonite-KSF, have proven to be efficient, low-cost, and environmentally friendly catalysts for the Biginelli reaction. jocpr.comisuct.ru These naturally occurring aluminosilicates possess both Brønsted and Lewis acidic sites that facilitate the reaction. researchgate.net Montmorillonite-KSF has been used to catalyze the synthesis of DHPMs in excellent yields under both solvent-free conditions and in greener solvents like methanol. isuct.rursc.org A key advantage is the ease of catalyst recovery and reusability without significant loss of activity. jocpr.comrsc.org For instance, a reusable "HPA-Montmorillonite-KSF" catalyst has been developed, providing high yields in short reaction times under solvent-free conditions. rsc.org
Sulfonated Biochar: Biochar, a carbon-rich material derived from biomass pyrolysis, can be functionalized to create a highly effective solid acid catalyst. By treating biochar with sulfuric acid, sulfonic acid groups (-SO₃H) are introduced onto its surface, creating a "sulfonated biochar" with strong Brønsted acidity. ui.ac.irexlibrisgroup.com This material has been successfully applied as an efficient, recyclable, and nontoxic catalyst for the Biginelli reaction under solvent-free conditions. ui.ac.irresearchgate.net The catalyst is prepared from readily available and renewable resources like sucrose (B13894) or agricultural waste, adding to its green credentials. ui.ac.ir It can be easily recovered after the reaction and reused multiple times without a substantial decrease in its catalytic activity. researchgate.net
Gold Nanoparticles (AuNPs): Heterogeneous catalysis using supported metal nanoparticles is a rapidly advancing field. Gold nanoparticles, in particular, have shown remarkable catalytic activity for a variety of organic transformations, which is highly dependent on particle size, shape, and the nature of the support material. mdpi.comnih.gov While widely studied for oxidation and reduction reactions, their application specifically as the primary catalyst for the Biginelli reaction is an emerging area. mdpi.comnih.gov The catalytic prowess of supported AuNPs stems from the synergistic effects between the nanoparticles and the support material (e.g., metal oxides, carbon), which can enhance the formation of active catalytic sites. mdpi.com The development of AuNP-based catalysts offers a promising future direction for creating highly active and selective systems for the synthesis of DHPMs and other complex heterocyclic scaffolds.
Table 2: Performance of Heterogeneous Catalysts in DHPM Synthesis This table summarizes the reaction conditions and outcomes for various green heterogeneous catalysts used in the Biginelli reaction.
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Montmorillonite-KSF | β-keto ester, aryl aldehyde, urea | Methanol, Reflux | 8-10 h | Excellent | isuct.ru |
| HPA-Montmorillonite-KSF | Ethyl acetoacetate (B1235776), aldehyde, urea | Solvent-free, Reflux | 1 h | Good | rsc.org |
| Sulfonated Carbon | β-ketoester, aldehyde, urea | Solvent-free, 140°C | 30 min | up to 92% | researchgate.net |
| Gluconic Acid (Organocatalyst) | Furfural, ethyl acetoacetate, urea | Solvent-free, 60°C | 3-6 h | Good-Excellent | nih.gov |
| None (Ball Milling) | Benzaldehyde (B42025), ethyl acetoacetate, urea | Solvent-free, 750 rpm | 10-60 min | >98% | mdpi.com |
Catalyst-Mediated Reactions
Ionic Liquid-Mediated Synthesis
The synthesis of dihydropyrimidinone (DHPM) scaffolds has been significantly advanced through the use of ionic liquids (ILs), which serve as both catalysts and environmentally benign reaction media. nih.govionike.com These salts, which are liquid at or near room temperature, offer several advantages over traditional organic solvents, including low vapor pressure, high thermal and chemical stability, and excellent solubilizing characteristics. nih.govopensciencepublications.com Their application in the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793), has led to improved yields, shorter reaction times, and simpler work-up procedures. nih.govnih.govresearchgate.net
Ionic liquids can act as Brønsted or Lewis acids, catalyzing the reaction through different mechanistic pathways. The dual role of ionic liquids as both solvent and catalyst has been shown to enhance reaction efficiency. researchgate.net For instance, Brønsted acidic ionic liquids have been successfully employed as efficient and recyclable catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs under solvent-free conditions. nih.govnih.gov The use of these catalysts offers mild reaction conditions and avoids the use of hazardous organic solvents, aligning with the principles of green chemistry. nih.govnih.gov
The mechanism of the Biginelli reaction in the presence of ionic liquids has been a subject of detailed investigation. Studies have shown that the ionic medium plays a crucial role in stabilizing charged intermediates proposed in the reaction mechanism. fao.org This stabilization can lead to a more complex reaction pathway compared to conventional Lewis acid-catalyzed reactions. fao.org The interplay between the cation and anion of the ionic liquid can also influence the reaction's progress and efficiency. ionike.com Research has demonstrated that the combination of heteropolyacids and ionic liquids can create a highly efficient catalytic system, where the ionic liquid effect tunes the reaction mechanism and significantly increases the reaction kinetics. rsc.org
A variety of ionic liquids have been explored for DHPM synthesis. Imidazolium-based ionic liquids are popular, and their salts have been used to support Lewis acids, promoting the Biginelli reaction. fao.org Benzotriazolium-based Brønsted acidic ionic liquids have also been reported as highly effective catalysts, providing excellent yields in short reaction times under solvent-free conditions. nih.govmdpi.com Furthermore, cost-effective, new-generation ionic liquids like tri-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297) have been utilized as both solvent and catalyst, offering a more sustainable approach. tandfonline.com The recyclability of these catalysts is a key advantage, with some ionic liquids being reused for multiple cycles without a significant loss in catalytic activity. nih.govnih.gov
The scope of ionic liquid-mediated synthesis is broad, accommodating a wide range of substituted aromatic aldehydes, including those with either electron-donating or electron-withdrawing groups. nih.gov Thiourea can also be used in place of urea to produce the corresponding dihydropyrimidinethiones. nih.gov The versatility and efficiency of this methodology have established it as a significant advancement in the synthesis of dihydropyrimidinone scaffolds.
Table 1: Comparison of Different Ionic Liquids in the Synthesis of Dihydropyrimidinones
| Ionic Liquid Catalyst | Reaction Conditions | Yield (%) | Reference |
| [C₂O₂BBTA][TFA] | Aryl aldehyde, β-ketoester, urea, 90 °C, 40 min, solvent-free | up to 99% | nih.gov |
| [Btto][p-TSA] | Aldehyde, ethyl acetoacetate, urea/thiourea, 90 °C, 30 min, solvent-free | Good | nih.gov |
| Tri-(2-hydroxyethyl) ammonium acetate | Aromatic aldehyde, β-dicarbonyl, urea/thiourea, conventional heating | 70-88% | tandfonline.com |
| Imidazolium-based ILs with Lewis acids | General Biginelli reaction conditions | - | fao.org |
| MAI·Fe₂Cl₇ | Aromatic/aliphatic aldehydes, urea/thiourea, 1,3-dicarbonyl, 80 °C, 2 h | Good | nih.gov |
Green Catalysts (e.g., Fruit Juice Extract, Hydrogel)
In the pursuit of sustainable chemical synthesis, recent research has focused on the development and application of "green" catalysts for the production of dihydropyrimidinone (DHPM) scaffolds. These catalysts, derived from natural and biocompatible sources, offer an environmentally friendly alternative to conventional, often hazardous, catalysts. This section will explore the use of fruit juice extracts and hydrogels as novel catalysts in the Biginelli reaction for DHPM synthesis.
Fruit Juice Extracts as Biocatalysts
A notable innovation in green chemistry is the utilization of natural resources as catalysts. Fruit juices, containing a variety of organic acids such as citric, malic, and ascorbic acid, can function as effective Brønsted acid catalysts. The inherent acidity of these juices, combined with their biodegradability and ready availability, makes them attractive candidates for promoting organic reactions.
For instance, the juice of Citrus limon (lemon) has been successfully employed as a natural acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The reaction proceeds efficiently under mild conditions, affording good to excellent yields of the desired products. This method avoids the use of corrosive and toxic acids, thereby reducing the environmental impact of the synthesis. The simple work-up procedure, typically involving filtration and recrystallization from an eco-friendly solvent like ethanol, further enhances the green credentials of this approach.
The catalytic activity of fruit juice extracts is attributed to the synergistic effect of the various organic acids present. These acids can protonate the carbonyl group of the aldehyde, activating it towards nucleophilic attack by urea, and subsequently catalyze the cyclization and dehydration steps of the Biginelli reaction. The use of such natural catalysts represents a significant step towards the development of truly sustainable synthetic methodologies.
Hydrogels as Reusable Catalytic Systems
Hydrogels, three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, have emerged as promising materials for catalyst immobilization and development. Their porous structure allows for the diffusion of reactants to the embedded catalytic sites, while the solid nature of the hydrogel facilitates easy separation and recovery of the catalyst from the reaction mixture.
Sulfonated poly(styrene-co-acrylic acid) hydrogels have been designed and utilized as efficient and reusable solid acid catalysts for the synthesis of DHPMs. The sulfonic acid groups incorporated into the hydrogel matrix provide the necessary acidic sites for catalysis. The cross-linked polymer network ensures the stability of the catalyst under the reaction conditions and prevents leaching of the acidic moieties.
The development of such heterogeneous catalytic systems is a crucial aspect of green chemistry, as it addresses the challenges associated with catalyst separation and recycling that often plague homogeneous catalysis. The application of functionalized hydrogels in the synthesis of DHPMs showcases a versatile and sustainable approach to the production of these important heterocyclic compounds.
Table 2: Examples of Green Catalysts in Dihydropyrimidinone Synthesis
| Green Catalyst | Reactants | Reaction Conditions | Yield (%) | Key Advantages |
| Citrus limon (Lemon) Juice | Aryl aldehyde, ethyl acetoacetate, urea | Reflux in ethanol | 85-95% | Natural, biodegradable, readily available, mild conditions |
| Sulfonated Poly(styrene-co-acrylic acid) Hydrogel | Benzaldehyde, ethyl acetoacetate, urea | Solvent-free, 100 °C | >90% | Reusable, easy separation, stable, high catalytic activity |
Flow Chemistry and Microfluidic Approaches
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in the production of fine chemicals and pharmaceuticals, including dihydropyrimidinone (DHPM) scaffolds. Flow chemistry, often conducted in microreactors or microfluidic devices, offers numerous advantages over batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automated, on-demand synthesis.
Continuous Flow Synthesis of DHPMs
In a typical continuous flow setup for the Biginelli reaction, streams of the reactants—an aldehyde, a β-ketoester, and urea or thiourea, often dissolved in a suitable solvent—are continuously pumped and mixed in a microreactor. The reaction mixture then flows through a heated reaction coil or channel, where the synthesis takes place. The residence time, which is analogous to the reaction time in a batch process, is precisely controlled by the flow rate and the reactor volume.
The use of immobilized catalysts is particularly advantageous in flow systems. Packing a column with a solid-supported acid catalyst, for example, allows for the continuous conversion of reactants to products without the need for downstream catalyst separation. This simplifies the work-up procedure, which can be integrated into the flow system, for instance, through in-line extraction or crystallization.
Flow chemistry also enables the safe handling of hazardous reagents and intermediates, as only small volumes are present in the reactor at any given time. Furthermore, the excellent heat exchange capabilities of microreactors allow for the use of highly exothermic reactions and elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields.
Microfluidic Approaches for High-Throughput Screening and Optimization
Microfluidic devices, with their characteristic channel dimensions in the sub-millimeter range, offer an ideal platform for high-throughput screening and optimization of reaction conditions for DHPM synthesis. The small volumes required for each experiment reduce reagent consumption and waste generation, making it a cost-effective and environmentally friendly approach.
By systematically varying parameters such as reactant ratios, catalyst loading, temperature, and residence time across a series of parallel microreactors, a large number of experiments can be performed in a short period. This allows for the rapid identification of optimal reaction conditions for a given set of substrates. The data generated from these high-throughput experiments can be used to build kinetic models and gain a deeper understanding of the reaction mechanism.
Moreover, microfluidic systems can be integrated with in-line analytical techniques, such as spectroscopy or chromatography, for real-time reaction monitoring and product analysis. This provides immediate feedback on the outcome of each experiment, enabling a more efficient and data-driven optimization process.
The application of flow chemistry and microfluidic approaches to the synthesis of DHPMs is still an emerging area of research, but it holds great promise for the development of more efficient, scalable, and sustainable manufacturing processes for this important class of heterocyclic compounds.
Table 4: Conceptual Comparison of Batch vs. Flow Synthesis for Dihydropyrimidinones
| Parameter | Batch Synthesis | Flow Chemistry/Microfluidics |
| Scale | Milligram to kilogram | Nanogram to multi-ton (with scale-up) |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Mass Transfer | Often diffusion-limited, requires stirring | Enhanced due to short diffusion distances |
| Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |
| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reactor volumes |
| Reproducibility | Can be variable between batches | Highly reproducible |
| Work-up | Separate, often laborious steps | Can be integrated in-line |
| Optimization | Time-consuming and resource-intensive | Amenable to high-throughput screening |
Synthesis of Diverse Dihydropyrimidinone Architectures
The core dihydropyrimidinone (DHPM) scaffold serves as a versatile template for the creation of a wide array of molecular architectures with diverse biological activities. By strategically modifying the substituents at various positions of the pyrimidine (B1678525) ring, chemists can fine-tune the physicochemical and pharmacological properties of these compounds. This section focuses on synthetic methodologies developed for accessing two important classes of DHPM derivatives: N1-functionalized DHPMs and 6-unsubstituted DHPMs.
N1-Functionalized DHPMs
The introduction of substituents at the N1 position of the dihydropyrimidinone ring is a key strategy for expanding the chemical space and modulating the biological profile of DHPMs. N1-functionalization can influence factors such as solubility, metabolic stability, and target-binding affinity.
Post-Biginelli N1-Alkylation
A common approach to obtaining N1-functionalized DHPMs involves the direct alkylation of the parent DHPM scaffold, which is first synthesized via the classical Biginelli reaction. The N1-proton of the DHPM is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding N-anion. This nucleophilic species can then react with a variety of electrophiles, including alkyl halides, tosylates, and mesylates, to introduce a substituent at the N1 position.
This two-step sequence allows for the late-stage diversification of a common DHPM intermediate, providing access to a library of N1-functionalized analogs. The choice of the alkylating agent determines the nature of the N1-substituent, which can range from simple alkyl chains to more complex functional groups.
One-Pot Synthesis using N-Substituted Ureas
An alternative and more atom-economical approach to N1-functionalized DHPMs is to employ an N-substituted urea or thiourea as one of the components in the Biginelli reaction. In this one-pot, three-component condensation, the N-substituent is incorporated into the final product from the outset.
This method is highly convergent and avoids the need for a separate functionalization step. A wide range of N-alkyl and N-aryl ureas can be used, allowing for the synthesis of a diverse set of N1-substituted DHPMs. The reaction conditions for this modified Biginelli reaction are often similar to those of the classical version, employing either acid or base catalysis.
The success of this approach depends on the availability and stability of the desired N-substituted urea. However, for many common substituents, this method provides a straightforward and efficient route to N1-functionalized DHPMs. The development of asymmetric variants of this reaction has also enabled the synthesis of chiral, enantiomerically enriched N1-functionalized DHPMs.
6-Unsubstituted DHPMs
While the classical Biginelli reaction typically yields DHPMs with a substituent at the C6 position (derived from the β-ketoester component), there is growing interest in the synthesis of 6-unsubstituted DHPMs. These analogs possess a different substitution pattern and may exhibit unique biological activities.
Use of β-Ketoaldehydes or their Equivalents
The key to accessing 6-unsubstituted DHPMs lies in the choice of the 1,3-dicarbonyl component in the Biginelli reaction. Instead of a β-ketoester, a β-ketoaldehyde or a synthetic equivalent is required. β-Ketoaldehydes are often unstable and prone to self-condensation, which can complicate their use in synthesis.
To overcome this challenge, various synthetic equivalents of β-ketoaldehydes have been developed. For example, in situ generation of the β-ketoaldehyde from a stable precursor can be an effective strategy. Another approach involves the use of β-enamino ketones or esters, which can serve as surrogates for the 1,3-dicarbonyl component and lead to the formation of 6-unsubstituted DHPMs.
Decarboxylation of 6-Carboxy DHPMs
An alternative route to 6-unsubstituted DHPMs involves a post-synthetic modification of a pre-formed DHPM. In this two-step approach, a Biginelli reaction is first carried out using a β-ketoester that contains a group that can be subsequently removed. For instance, using a derivative of malonic acid as the 1,3-dicarbonyl component can lead to the formation of a DHPM with a carboxylic acid group at the C6 position.
The development of synthetic methods for both N1-functionalized and 6-unsubstituted DHPMs has significantly broadened the scope of accessible DHPM architectures, providing valuable tools for medicinal chemists in the design and discovery of new therapeutic agents. nih.gov
Table 5: Synthetic Strategies for Diverse Dihydropyrimidinone Architectures
| Target Architecture | Key Synthetic Strategy | Starting Materials | Key Transformation |
| N1-Functionalized DHPMs | Post-Biginelli N1-Alkylation | Parent DHPM, base, alkyl halide | N-alkylation |
| One-Pot Synthesis | Aldehyde, β-ketoester, N-substituted urea | Modified Biginelli reaction | |
| 6-Unsubstituted DHPMs | Use of β-Ketoaldehyde Equivalents | Aldehyde, β-ketoaldehyde equivalent, urea | Biginelli-type condensation |
| Decarboxylation of 6-Carboxy DHPMs | 6-Carboxy DHPM | Decarboxylation |
Trifluoromethylated DHPMs
The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into the dihydropyrimidinone (DHPM) scaffold has been a strategy to enhance the biological activity of these compounds. The synthesis of trifluoromethylated DHPMs can be achieved through Biginelli-type reactions.
One reported method involves the reaction of 1,3-diketones with urea/thiourea and various substituted benzaldehydes in ethanol, catalyzed by a catalytic amount of concentrated HCl. This approach has been used to synthesize a series of trifluoromethylated hexahydropyrimidine (B1621009) and tetrahydropyrimidine (B8763341) derivatives. For instance, the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) with an appropriate aldehyde and urea or thiourea yields the corresponding trifluoromethylated DHPM. nih.gov
A notable synthesis is the preparation of trifluoromethylated hexahydropyrimidine and tetrahydropyrimidine derivatives, which were subsequently evaluated for their in vitro cytotoxic activities. nih.gov
Table 1: Synthesis of Trifluoromethylated DHPMs
| 1,3-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Catalyst | Product |
|---|
Bis(dihydropyrimidinone)benzenes
Bis(dihydropyrimidinone)benzenes are molecules containing two dihydropyrimidinone rings linked by a benzene (B151609) core. Their synthesis is typically achieved through a pseudo-four-component reaction, which is an extension of the classical Biginelli reaction.
A common approach involves the reaction of a dialdehyde, such as terephthalic aldehyde or isophthalic aldehyde, with a 1,3-dicarbonyl compound and urea or thiourea. asianpubs.orgresearchgate.net Various catalysts have been employed to facilitate this condensation. For example, chlorotrimethylsilane (B32843) (TMSCl) has been used as a catalyst under microwave irradiation, leading to high yields (>85%) and short reaction times (4–6 minutes). nih.govencyclopedia.pub Boric acid in glacial acetic acid has also been shown to be an effective catalyst, providing excellent yields (83%-94%) within 0.5-1.5 hours. researchgate.net This method allows for the synthesis of bis-DHPMs with two distinct dihydropyrimidinone units. nih.govencyclopedia.pub
Table 2: Catalysts and Conditions for Bis(dihydropyrimidinone)benzene Synthesis
| Dialdehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| Terephthalic aldehyde | 1,3-dicarbonyl compounds | (Thio)urea or guanidine | Chlorotrimethylsilane (TMSCl) | - (Microwave) | 4-6 min | >85% |
Bridged and Fused DHPM Scaffolds
Innovations in the synthesis of DHPMs have led to the creation of more complex, three-dimensional structures, including bridged and fused scaffolds. These modifications aim to explore new chemical space and potentially enhance the pharmacological properties of the DHPM core.
Bridged DHPMs:
Oxygen-bridged monastrol (B14932) analogs represent a class of bridged DHPMs. Their synthesis has been accomplished via a Biginelli reaction using substituted salicylaldehydes, acetylacetone, and urea or thiourea. nih.gov This reaction has been effectively catalyzed by NaHSO4 under microwave irradiation and solvent-free conditions, resulting in good yields and short reaction times. nih.gov An environmentally friendly approach utilizing a natural acidic medium from Averrhoa bilimbi extract has also been reported, offering excellent yields and catalyst reusability. nih.gov
Fused DHPMs:
Fused DHPM scaffolds involve the annulation of an additional ring system onto the dihydropyrimidine (B8664642) core. For example, the synthesis of tricyclic 3,4-dihydropyrimidine-2-thione derivatives has been achieved through a Biginelli three-component reaction between indane-1,3-dione, thiourea, and various substituted benzaldehydes. encyclopedia.pub Another example involves the functionalization of DHPMs with a thiazole (B1198619) ring to generate thiazolo[2,3-b]pyrimidin-3-(1H)-ones. This is accomplished by treating dihydropyrimidinethiones with chloroacetic acid and an aryl aldehyde in the presence of anhydrous sodium acetate in refluxing acetic acid. nih.gov
Table 3: Synthesis of Bridged and Fused DHPMs
| Scaffold Type | Reactants | Catalyst/Conditions | Resulting Structure |
|---|---|---|---|
| Oxygen-Bridged | Substituted salicylaldehydes, acetylacetone, urea/thiourea | NaHSO4, microwave, solvent-free | Oxygen-bridged monastrol analogs |
| Fused (Tricyclic) | Indane-1,3-dione, thiourea, substituted benzaldehydes | - | Tricyclic 3,4-dihydropyrimidine-2-thiones |
Hybrid DHPM Structures
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop new compounds with potentially enhanced or novel biological activities. This approach has been successfully applied to the DHPM scaffold.
Perillyl-DHPM Hybrids:
A series of novel perillyl-dihydropyrimidinone hybrid compounds have been synthesized. rsc.org The synthetic strategy involves a multicomponent Biginelli reaction to form propargyloxy dihydropyrimidinones, followed by a copper(I)-catalyzed Huisgen [3+2] cycloaddition (click chemistry) with perillyl azide (B81097). nih.govscispace.com Perillyl azide is prepared from perillyl alcohol in a two-step process involving conversion to perillyl chloride followed by reaction with an azide source. nih.govscispace.com This hybridization creates a stable 1,2,3-triazolyl linker between the DHPM and perillyl moieties. scispace.com The resulting hybrids have been purified by column chromatography and characterized by spectroscopic methods. nih.gov
1,2,3-Triazole-DHPM Hybrids:
The 1,2,3-triazole ring is a common linker in hybrid drug design. Novel hybrids incorporating this moiety with the DHPM scaffold have been synthesized and characterized. thieme-connect.com One approach involves a one-pot multicomponent reaction that combines a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a Biginelli-like reaction, yielding mono-triazole-DHPM hybrids. researchgate.net Another strategy involves a multistep sequence that includes bromination of the C-6 methyl group of a pre-formed DHPM, followed by azidation and a subsequent CuAAC to introduce a second triazole unit, forming di-triazole-DHPM hybrids. thieme-connect.comresearchgate.net An alternative route involves the initial synthesis of aldehyde-1,2,3-triazoles from in situ-generated organic azides and O-propargylbenzaldehyde, which then undergo a Biginelli reaction with ethyl acetoacetate and urea. nih.gov
Adamantane-Containing DHPMs:
The bulky, lipophilic adamantane (B196018) cage has been incorporated into the DHPM structure to enhance its pharmacological profile. rsc.orgresearchgate.net These derivatives are synthesized via a multi-component Biginelli reaction of N-(adamant-1-yl)acetoacetamide, various benzaldehyde derivatives, and thiourea. rsc.orgresearchgate.net The use of trifluoroacetic acid (TFA) as a catalyst under solvent-free conditions has been shown to be an effective and improved modification of the original Biginelli reaction, providing good yields and shorter reaction times. rsc.orgresearchgate.net The structures of these novel adamantane-containing dihydropyrimidines have been confirmed by spectral data. tandfonline.com
Table 4: Synthesis of Hybrid DHPM Structures
| Hybrid Type | Key Synthetic Steps | Linker |
|---|---|---|
| Perillyl-DHPM | 1. Biginelli reaction to form propargyloxy DHPMs. 2. Huisgen cycloaddition with perillyl azide. | 1,2,3-Triazole |
| 1,2,3-Triazole-DHPM (mono) | One-pot multicomponent CuAAC and Biginelli-like reaction. | 1,2,3-Triazole |
| 1,2,3-Triazole-DHPM (di) | 1. Bromination of DHPM. 2. Azidation. 3. CuAAC. | Two 1,2,3-Triazole units |
Optimization of Reaction Parameters and Yield Enhancement
Significant efforts have been made to optimize the reaction conditions of the Biginelli reaction to improve yields, reduce reaction times, and employ more environmentally benign procedures. ichem.md Key parameters that have been investigated include the choice of catalyst, solvent, and reaction temperature.
Catalysts: A wide array of catalysts have been explored, including Brønsted acids and Lewis acids. wikipedia.org Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Examples include heteropolyacid-clay (HPA-Clay), which has been shown to be effective under solvent-free conditions. ichem.md Silicotungstic acid supported on Amberlyst-15 has also been used as a reusable heterogeneous catalyst. mdpi.com Other catalysts that have proven effective include boric acid, ytterbium triflate, indium(III) chloride, and lithium perchlorate. researchgate.netorganic-chemistry.org
Solvents and Solvent-Free Conditions: While various organic solvents like ethanol and acetonitrile (B52724) have been used, a major focus has been on developing solvent-free reaction conditions. nih.govchemmethod.com Solvent-free approaches, often coupled with microwave irradiation or ball milling, can lead to higher yields, shorter reaction times, and a reduction in waste. nih.govencyclopedia.pubmdpi.com Planetary ball milling, for instance, has been shown to provide excellent yields (>98%) in a short timeframe. mdpi.com
Temperature and pH: The reaction temperature is a crucial parameter. While some reactions proceed at room temperature, others require reflux conditions. ichem.mdnih.gov An optimal temperature of 80°C has been identified in some studies, with lower temperatures leading to slower reactions and higher temperatures causing immediate product formation. jmchemsci.com The pH of the reaction medium can also significantly impact the yield. For example, adjusting the pH from 4 to 5 has been shown to dramatically increase the yield of certain DHPM derivatives, likely by facilitating the formation of the iminium ion intermediate. jmchemsci.comjmchemsci.com
Table 5: Optimization of Biginelli Reaction Parameters
| Parameter | Conditions/Catalysts | Advantages |
|---|---|---|
| Catalyst | Heteropolyacid-Clay (HPA-Clay), Silicotungstic acid/Amberlyst-15, Boric acid, Yb(OTf)3 | Recyclability, high yields, environmentally friendly. |
| Solvent | Solvent-free (microwave, ball milling), Ethanol, Acetonitrile | Reduced waste, shorter reaction times, high yields. |
| Temperature | Room temperature to reflux (e.g., 80°C) | Control over reaction rate and product formation. |
| pH | Acidic conditions (e.g., pH 5) | Enhanced formation of key intermediates, leading to higher yields. |
Structure Activity Relationship Sar Studies of Dihydropyrimidinone Dhpm Derivatives
Impact of Substituent Variation on Biological Activity
Substitution at the C-4 Position
The substituent at the C-4 position of the dihydropyrimidine (B8664642) ring plays a pivotal role in determining the biological activity of DHPM derivatives. The nature of the substituent, whether it is an aromatic, heteroaromatic, or aliphatic group, significantly influences the compound's potency and mechanism of action. nih.govnih.gov
Research has shown that the C-4 aryl ring is a critical component for the activity of many DHPMs. The electronic properties of substituents on this aryl ring are particularly important. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups on the C-4 phenyl ring often enhances cytotoxic effects. nih.govnih.gov Studies have demonstrated that compounds with a chloro-group at the 3- or 4-position of the C-4 phenyl ring exhibit significant cell death in human A549 lung adenocarcinoma cells. nih.govrsc.orgrsc.org This suggests that deactivating groups at these positions might be favorable for developing potent anticancer agents. nih.govrsc.org
Conversely, the introduction of electron-donating groups, such as a methoxy group, at the C-4 position of the phenyl ring has been observed to increase anti-inflammatory activity. nih.gov This highlights how different electronic characteristics at the same position can tailor the compound for different therapeutic targets. The steric properties of the substituent also matter, as bulky groups may cause steric hindrance, potentially reducing activity. nih.gov
The table below summarizes the effect of various substituents at the C-4 phenyl ring on the anticancer activity of DHPM derivatives.
| Substituent at C-4 Phenyl Ring | Position | Effect on Anticancer Activity | Reference |
| Chloro (Cl) | 3 or 4 | Increased Activity | nih.govrsc.org |
| Trifluoromethyl (CF3) | 3 | Increased Activity | nih.gov |
| Bromo (Br) | 4 | Increased Activity | nih.gov |
| Nitro (NO2) | 4 | Lower Activity | nih.gov |
| Methoxy (OCH3) | 4 | Lower Activity | nih.gov |
In addition to aromatic substituents, DHPMs bearing aliphatic chains at the C-4 position have also been investigated, particularly for their calcium channel blocking activity. The presence of long aliphatic chains is a feature of some naturally occurring marine alkaloids with biological activity. nih.gov
Modification at the N-1 and N-3 Positions
Modifications at the N-1 and N-3 positions of the dihydropyrimidine ring have a profound impact on the molecule's properties and biological activity. The hydrogen at the N-1 position has a greater acidity compared to the N-3 position, which allows for selective alkylation. researchgate.net
Substitution at the N-1 position can influence the compound's lipophilicity and its interaction with biological targets. While many potent DHPMs are unsubstituted at this position, selective N-1 alkylation has been explored to modulate activity.
The N-3 position is also a key site for modification. For example, N-3 phenyl substitution has been shown to generally increase the cytotoxic effect of DHPMs compared to the parent compound, monastrol (B14932). nih.gov The presence of electronegative groups at the meta and para positions of this N-3 phenyl ring can further enhance this activity. This is attributed to the bulky atoms filling a specific pocket in the target enzyme, Eg5. nih.gov Derivatization at the N-3 position with phenacyl bromides has also led to compounds with good antihypertensive, anti-inflammatory, and analgesic activities. nih.gov
Influence of the Ester/Carboxylate Group at C-5
The ester or carboxylate group at the C-5 position is a crucial pharmacophoric feature for the biological activity of many DHPM derivatives. This group often acts as a hydrogen bond acceptor, facilitating interactions with target proteins. nih.gov
The nature of the ester group can influence the compound's potency. For example, replacing the ethyl ester with a phenyl group at the C-5 position has been found to result in more efficacious cytotoxic agents. nih.gov However, converting the ester group to an amide has not always resulted in improved activity, suggesting that the ester functionality may be optimal for certain biological targets. mdpi.com The oxygen atom of the ester group can participate in intermolecular hydrogen bonding, which can be important for molecular recognition and binding. nih.gov
Role of the C-6 Methyl Group
Studies have shown that substitution at the C-6 position plays an important role in the potency of the compounds. For instance, replacing the methyl group with an ethyl group has been observed to enhance activity in some series of DHPMs. nih.gov On the other hand, substituting the C-6 methyl group with a phenyl group has been shown to reduce anti-inflammatory activity. nih.gov This indicates that a small alkyl group at the C-6 position is generally preferred for this specific activity. Bromination of the C-6 methyl group is a possible chemical transformation that can lead to further derivatization. scispace.com
Contribution of Specific Heterocyclic Rings and Functional Groups
The incorporation of various heterocyclic rings and functional groups into the DHPM scaffold is a common strategy to enhance or modulate their biological activities. The nature of these appended rings and groups can significantly influence the compound's interaction with biological targets.
Significance of the Furan (B31954) Ring in DHPM-93
The presence of a furan ring as a substituent in a DHPM derivative, such as in the hypothetical compound this compound, can have a significant impact on its biological activity. Heterocyclic rings like furan can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.
Role of the Methoxybenzyl Group in this compound
While specific SAR studies on a compound designated "this compound" are not detailed in available literature, the broader class of dihydropyrimidinones (DHPMs) has been studied extensively. The methoxybenzyl moiety is a significant substituent whose influence can be inferred from SAR studies on analogous compounds. The presence of a 4-methoxy group on the phenyl ring at the C-4 position of the DHPM scaffold has been shown to play an important role in the activity of these compounds.
Research indicates that the substitution pattern on the phenyl ring is a critical determinant of biological activity. For instance, in the context of antihypertensive activity, the presence of electron-releasing groups like a methoxy (-OCH3) group at the 3 and 4-positions of the phenyl ring was found to increase activity. Furthermore, substituted benzyl derivatives were generally observed to be more active within the series of compounds studied nih.gov. One particular DHPM derivative featuring a methoxy group demonstrated a notable antitumor effect in colon cancer xenografts in mice encyclopedia.pubmdpi.com. The synthesis of DHPMs incorporating a 4-methoxybenzyl group has also been documented, highlighting its relevance in the design of new derivatives acs.org.
Effects of Halogenation
The introduction of halogen atoms onto the aromatic ring of DHPM derivatives is a common strategy that significantly modulates their biological efficacy. SAR studies have consistently shown that halogenation can enhance various pharmacological activities.
For antimicrobial applications, the presence of halogens like chlorine and bromine on the benzene (B151609) ring has been found to enhance antibacterial activity nih.gov. Specifically, DHPM derivatives with a halogen atom have demonstrated good activity against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Halogenated compounds have been reported as highly active compared to their unsubstituted counterparts mdpi.com. For example, bromo or iodo substitutions on a 4-benzylamine group were found to be crucial for potent activity against Staphylococcus aureus researchgate.net.
In the realm of anticancer research, halogenation is also a key factor. Derivatives with a chloro group at the 3- or 4-position of the substituted phenyl ring are considered promising candidates for anticancer drugs, particularly for lung cancer ekb.egnih.gov. This suggests that the electronegativity and size of the halogen atom can lead to more favorable interactions with anticancer targets like the human kinesin Eg5 enzyme ekb.eg.
Electronic Factor Considerations in SAR
The electronic nature of substituents on the C-4 aryl ring of the DHPM core is a paramount consideration in SAR studies, profoundly influencing the biological activity profile. A clear distinction is often observed between compounds bearing electron-donating groups (EDGs) and those with electron-withdrawing groups (EWGs).
For antimicrobial activity, the presence of EWGs generally leads to more potent compounds. SAR studies have revealed that substituting the benzene ring with EWGs like chloro and bromo groups enhances the antibacterial activity of DHPM derivatives nih.gov. This trend also holds for antifungal activity, where the most potent compounds were those with an EWG on the C-4 phenyl group acs.org. The electronic factor of the phenyl ring has a significant influence on the antimicrobial properties of DHPMs nih.gov.
Conversely, in some contexts, EDGs can be beneficial. For instance, aromatic aldehydes substituted with EDGs have been used in the synthesis of DHPMs, and in some cases, such as for antihypertensive activity, electron-releasing groups like methoxy groups increase the potency nih.gov. The interplay of these electronic factors is crucial for the rational design of DHPM derivatives with specific and enhanced biological activities.
SAR Associated with Specific Biological Activities
Antimicrobial SAR (Antibacterial, Antifungal, Antimycobacterial)
Dihydropyrimidinones are a versatile scaffold for developing agents against a wide spectrum of microbes.
Antibacterial Activity: The antibacterial SAR of DHPMs is well-defined. The potency is significantly influenced by the substituents on the C-4 aryl ring. As mentioned, EWGs such as chloro and bromo groups tend to increase antibacterial efficacy nih.gov. For example, compounds with these halogen substituents have shown potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria nih.govsemanticscholar.org. The guanidine moiety is also considered vitally important for the antibacterial activity of certain DHPM classes researchgate.net.
Antifungal Activity: DHPM derivatives have also been evaluated for their antifungal properties against pathogens like Candida albicans and Aspergillus niger acs.orgunivie.ac.at. The SAR for antifungal activity often mirrors that for antibacterial activity, with a preference for electron-withdrawing substituents on the C-4 phenyl ring to achieve higher potency acs.org.
Antimycobacterial Activity: Several DHPM derivatives have been synthesized and evaluated as potential antitubercular agents against Mycobacterium tuberculosis. In one study, specific compounds were found to be highly potent, inhibiting the MTB strain with very low minimum inhibitory concentrations (MIC) nih.gov. This highlights the potential of the DHPM scaffold in developing new drugs to combat tuberculosis.
| Activity | Key SAR Findings | Target Organisms | Reference Compounds/Features |
|---|---|---|---|
| Antibacterial | Electron-withdrawing groups (e.g., Cl, Br) on the C-4 aryl ring enhance activity. | S. aureus, E. coli, P. aeruginosa, B. subtilis | Halogenated DHPMs |
| Antifungal | Electron-withdrawing groups on the C-4 phenyl group are favorable for potency. | C. albicans, A. niger | C-4 Aryl substituted DHPMs |
| Antimycobacterial | Specific substitutions on the DHPM core lead to potent inhibition of M. tuberculosis. | Mycobacterium tuberculosis | Novel dihydropyrimidines |
Antiproliferative/Antitumor SAR
The DHPM scaffold is a cornerstone in the development of anticancer agents, with Monastrol being a key example. Monastrol and its analogues function by inhibiting the mitotic kinesin Eg5, which leads to mitotic arrest and apoptosis in cancer cells encyclopedia.pubnih.gov.
The SAR for antiproliferative activity is heavily influenced by the substitution pattern on the C-4 phenyl ring.
Halogenation: As previously noted, the presence of a chloro group at the 3- or 4-position of the phenyl ring enhances anticancer activity against lung adenocarcinoma cells ekb.egnih.gov.
Hydroxyl Group: The parent compound, Monastrol, features a meta-hydroxyl group (3-OH) on the phenyl ring, which is important for its activity.
Thio-derivatives: Replacing the oxygen atom at the C-2 position of the pyrimidine (B1678525) ring with a sulfur atom (thiourea derivatives) has been shown to enhance in vitro anticancer activity univie.ac.at.
| Cancer Type | Key SAR Findings | Mechanism of Action | Example Substituents |
|---|---|---|---|
| Lung, Breast, Cervical | Chloro-group at 3- or 4-position of the aryl ring enhances activity. | Inhibition of kinesin Eg5, mitotic arrest | 3-Cl-phenyl, 4-Cl-phenyl |
| General | Thiourea (B124793) derivatives (C=S at C-2) are more potent than urea (B33335) derivatives (C=O). | Induction of apoptosis | Thione group |
| Breast Cancer | A meta-hydroxyl group on the C-4 phenyl ring is a key feature for Eg5 inhibition. | Inhibition of kinesin Eg5 | 3-OH-phenyl (Monastrol) |
Anti-HIV SAR
DHPM derivatives have emerged as promising candidates for the treatment of HIV. The marine natural alkaloids Batzelladine A and B, which contain the dihydropyrimidinone nucleus, are known to inhibit the binding of the HIV envelope protein gp120 to CD4 T-cells nih.gov. Synthetic DHPMs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV integrase inhibitors.
For diarylpyrimidine (DAPY) type NNRTIs, structural modifications to different parts of the molecule, including the linker and the "wings" of the structure, have led to compounds with potent anti-HIV-1 activity and low cytotoxicity. Another class of DHPMs, bearing an α,γ-diketobutanoic acid moiety, has been synthesized and shown to possess nanomolar HIV-1 integrase inhibition activities. The design of hybrid molecules, combining the structural features of DHPMs with other known anti-HIV scaffolds like isatin, has also yielded novel NNRTIs. The development of these compounds underscores the versatility of the DHPM core in targeting different stages of the HIV life cycle.
Anticholinesterase SAR
The anticholinesterase activity of dihydropyrimidinone derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Studies on various substituted pyrimidines have elucidated key structural requirements for potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
The steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine core are critical for inhibitory potency and selectivity. For instance, in a series of 2,4-disubstituted pyrimidines, the introduction of different heterocyclic rings at the C-2 position and various arylalkylamino groups at the C-4 position led to a broad range of inhibitory activities against both AChE and BuChE nih.gov.
Specifically, the presence of a thiomorpholine group at the C-2 position in conjunction with an N-benzylamino group at the C-4 position has been shown to be favorable for potent cholinesterase inhibition researchgate.net. Molecular modeling studies suggest that the C-2 thiomorpholine substituent orients towards the cationic active site in AChE, while in BuChE, it aligns with a hydrophobic region near the active site gorge entrance. This indicates that the characteristics of the C-2 substituent play a crucial role in the differential inhibition of these two enzymes researchgate.net.
Furthermore, modifications to the C-4 substituent also modulate activity. For example, replacing a benzylamino group with a naphth-1-ylmethylamino group at the C-4 position can result in dual inhibition of both AChE and BuChE nih.gov. The nature of the heterocyclic amine at the C-2 position also dictates the selectivity towards AChE or BuChE. For instance, a C-2 pyrrolidine substituent in the naphth-1-ylmethyl series demonstrated superior BuChE inhibition nih.gov.
The following table summarizes the anticholinesterase activity of selected 2,4-disubstituted pyrimidine derivatives, illustrating the impact of substitutions at the C-2 and C-4 positions on their inhibitory potency.
Table 1: Anticholinesterase Activity of Selected 2,4-Disubstituted Pyrimidine Derivatives
| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|---|
| 7a | Pyrrolidine | N-benzylamino | 8.7 | > 100 |
| 7c | Thiomorpholine | N-benzylamino | 0.33 | 2.30 |
| 7e | Piperidine | N-benzylamino | 10.1 | 3.40 |
| 7i | 4-Methylpiperidine | N-benzylamino | 25.0 | 3.40 |
| 9a | Pyrrolidine | N-(naphth-1-ylmethyl)amino | 25.8 | 8.9 |
Calcium Channel Modulator SAR
Dihydropyrimidinones are recognized as aza-analogs of 1,4-dihydropyridines (DHPs), a prominent class of L-type calcium channel blockers researchgate.net. Consequently, the SAR of DHPMs as calcium channel modulators shares several characteristics with that of classical DHPs nih.gov.
A critical determinant of activity is the conformation of the molecule and the orientation of the C-4 aryl ring relative to the dihydropyrimidine ring nih.gov. For optimal calcium channel blocking activity, the C-4 aryl group typically requires an ortho or meta substituent, with electron-withdrawing groups generally enhancing potency researchgate.net. The aryl ring is proposed to adopt a pseudoaxial orientation in the receptor-bound conformation researchgate.net.
The nature of the ester groups at the C-3 and C-5 positions also significantly influences activity. Variations in the alkyl portion of these ester groups can modulate potency, with some studies suggesting that bulkier groups may enhance activity. Furthermore, the presence of substituents capable of forming hydrogen bonds with the receptor is considered important for binding nih.gov.
Recent studies have shown that acetylation of the N-3 position of the DHPM scaffold can lead to more effective inhibition of both L-type (Caᵥ1.2) and T-type (Caᵥ3.2) calcium channels nih.gov. This suggests that modifications at this position can significantly impact the interaction of the molecule with the channel protein. Enantioselectivity is also a key factor, with studies on certain acetylated DHPMs demonstrating that the (R)-enantiomer exhibits superior inhibitory properties against both Caᵥ1.2 and Caᵥ3.2 channels compared to the (S)-isomer nih.gov.
The table below presents a summary of the SAR for DHPM derivatives as calcium channel modulators, highlighting the influence of key structural features on their activity.
Table 2: Structure-Activity Relationship of DHPMs as Calcium Channel Modulators
| Structural Feature | Position | Influence on Activity |
|---|---|---|
| Aryl Substituent | C-4 | ortho or meta electron-withdrawing group generally increases potency. |
| Ester Groups | C-3 and C-5 | Nature and size of the alkyl portion of the ester can modulate activity. |
| N-3 Substitution | N-3 | Acetylation can enhance inhibitory activity against both L- and T-type channels. |
| Stereochemistry | C-4 | Enantiomers can exhibit differential activity, with the (R)-isomer often being more potent. |
Adrenergic Receptor Antagonist SAR
Certain dihydropyrimidinone derivatives have been identified as potent and selective antagonists of α₁ₐ-adrenergic receptors. The SAR in this series shares some similarities with that of dihydropyridine-based α₁ₐ-antagonists nih.govacs.org.
The core dihydropyrimidine or dihydropyrimidinone structure serves as a suitable scaffold for achieving high affinity and selectivity for the α₁ₐ-adrenoceptor nih.govacs.org. Similar to the calcium channel modulators, the nature of the substituents at various positions on the dihydropyrimidine ring plays a crucial role in determining the pharmacological profile.
In the dihydropyrimidine series, the presence of specific substituted phenylpiperazine moieties contributes to good binding affinities for the α₁ₐ receptor acs.org. However, the selectivity over other adrenergic receptor subtypes, such as α₂, can be influenced by these substitutions. Interestingly, the dihydropyrimidinone series has been shown to yield compounds with significantly higher selectivity for the α₁ₐ receptor over α₂ receptors with similar substitutions acs.org.
The replacement of the dihydropyridine core with a dihydropyrimidinone or dihydropyrimidine template was initially explored to improve the pharmacokinetic properties by reducing the propensity for metabolic oxidation acs.org. This structural modification proved successful in maintaining the desired binding affinity and subtype selectivity for the α₁ₐ receptor acs.orgdrugbank.com.
The following table outlines key SAR findings for dihydropyrimidine and dihydropyrimidinone derivatives as α₁ₐ-adrenergic receptor antagonists.
Table 3: Structure-Activity Relationship of DHPMs as α₁ₐ-Adrenergic Receptor Antagonists
| Core Structure | Key Substituents | SAR Observations |
|---|---|---|
| Dihydropyrimidine | Substituted phenylpiperazine moieties. | Can achieve good binding affinity for the α₁ₐ receptor. Selectivity over α₂ receptors can be variable. |
| Dihydropyrimidinone | Similar substitutions as the dihydropyrimidine series. | Generally exhibits higher selectivity for the α₁ₐ receptor over α₂ receptors compared to the dihydropyrimidine series. |
| General | Replacement of dihydropyridine core. | The dihydropyrimidinone and dihydropyrimidine cores can serve as effective replacements for the dihydropyridine scaffold, maintaining high affinity and selectivity for the α₁ₐ receptor while potentially improving metabolic stability. |
Molecular Mechanisms of Action of Dihydropyrimidinone Dhpm Compounds
Enzymatic Inhibition and Modulation
Dihydropyrimidinone compounds exert their effects through the targeted inhibition and modulation of several key enzymes involved in critical cellular processes.
Mitotic Kinesin (Eg5) Inhibition and Spindle Formation Disruption (e.g., Monastrol)
A primary mechanism of action for certain dihydropyrimidinones is the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. The prototypical DHPM compound, Monastrol (B14932), is a cell-permeable small molecule that specifically inhibits Eg5, leading to a mitotic arrest characterized by monoastral spindles. frontiersin.org This inhibition prevents the separation of centrosomes, a crucial step in establishing a bipolar spindle, thereby halting cell cycle progression. researchgate.netnih.gov
The targeted inhibition of Eg5 by DHPMs is a promising strategy in cancer therapy because mitotic kinesins are exclusively involved in the mechanics of the mitotic spindle. researchgate.net This specificity suggests that Eg5 inhibitors would not interfere with other microtubule-dependent processes, potentially avoiding the neurotoxicity associated with anti-microtubule agents. researchgate.net Research has identified several DHPM derivatives with significant inhibitory activity against the Eg5 motor protein, interfering with proper mitotic spindle assembly and demonstrating selectivity for tumor cells. researchgate.net Molecular docking studies have been employed to understand the interaction between DHPM inhibitors and the Eg5 binding site, aiming to develop more selective antimitotic agents. nih.gov
| Compound | Target | Mechanism of Action | Cellular Outcome |
| Monastrol | Mitotic Kinesin (Eg5) | Inhibits centrosome separation | Formation of monoastral spindles, mitotic arrest |
| DHPM Derivatives | Mitotic Kinesin (Eg5) | Interferes with mitotic spindle assembly | Impaired cell cycle conclusion in cancer cells |
Inhibition of Human Lactate Dehydrogenase
The enzyme lactate dehydrogenase A (LDHA) is a key player in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of LDHA is therefore considered a promising strategy for cancer treatment. While research has focused on various small molecule inhibitors of LDH, studies have also explored pyrimidine (B1678525) derivatives for this purpose. These compounds aim to interrupt the conversion of pyruvate to lactate, thereby depriving cancer cells of a crucial energy source.
Though not exclusively focused on the dihydropyrimidinone scaffold, the investigation into broader pyrimidine-based compounds provides a basis for their potential role as LDH inhibitors. The mechanism of such inhibitors typically involves blocking the active site of the enzyme, which is critical for its catalytic function.
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in angiogenesis, tumor growth, and metastasis. Consequently, the inhibition of TP is a key target for the development of anticancer drugs. Several studies have evaluated dihydropyrimidinone derivatives for their potential to inhibit TP.
In one study, a series of DHPM derivatives were assessed, with some compounds showing good inhibitory activity. For instance, compounds 1, 12, and 33 in the study exhibited IC50 values of 314.0 ± 0.90 µM, 303.5 ± 0.40 µM, and 322.6 ± 1.60 µM, respectively. Mechanistic studies revealed that these compounds act as non-competitive inhibitors of thymidine phosphorylase. Further research into C-6 substituted dihydropyrimidine-2-ones also identified potent TP inhibitors, with one oxadiazole derivative showing an IC50 value of 1.09 ± 0.004 μM. Molecular docking studies suggest that these DHPM derivatives bind to a site near the catalytic site of the TP enzyme.
| DHPM Derivative | IC50 Value (µM) | Mode of Inhibition |
| Compound 1 | 314.0 ± 0.90 | Non-competitive |
| Compound 12 | 303.5 ± 0.40 | Non-competitive |
| Compound 33 | 322.6 ± 1.60 | Non-competitive |
| Oxadiazole derivative 4b | 1.09 ± 0.004 | Not specified |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the management of neurodegenerative diseases like Alzheimer's disease. Research has been conducted on dihydropyrimidin-4-ols, a class of DHPM derivatives, for their ability to inhibit these enzymes.
A study on a series of 3,6-disubstituted 2-(methylthio)-4-(trifluoromethyl)-3,4-dihydropyrimidin-4-ols found that seven of the synthesized compounds displayed AChE inhibitory activity with IC50 values in the low micromolar range. The most potent of these, 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol (compound 6e), had an IC50 of 2.2 ± 0.9 μM and was characterized as a competitive inhibitor. Molecular docking studies indicated that this compound fits into the catalytic site of the acetylcholinesterase enzyme.
Targeting Bacterial Ribosomal RNA and LTA Synthase
The bacterial ribosome is a well-established target for antibiotics. Efforts have been made to develop new dihydropyrimidinone derivatives that specifically target the bacterial ribosomal A site RNA. Molecular docking simulations have suggested that DHPMs can exhibit greater specificity towards the bacterial 16S rRNA compared to the known antibiotic amikacin. This line of research aims to identify potential drug leads that could help overcome bacterial drug resistance by targeting novel binding sites.
Inhibition of Viral Reverse Transcriptase (e.g., Anti-HIV Activity)
The reverse transcriptase (RT) enzyme is crucial for the replication of retroviruses like HIV. Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. In this context, novel dihydropyrimidinone-isatin hybrids have been designed and synthesized as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). researchgate.net
An in vitro screening of a series of these hybrid compounds identified two (compounds 9c and 9d) that demonstrated higher RT inhibitory activity than the standard drug rilpivirine. researchgate.net Another study on dihydropyrimidinone-isatin hybrids found two compounds with IC50 values of 64 µM and 67 µM for RT inhibition. These findings highlight the potential of the dihydropyrimidinone scaffold in the development of new anti-HIV agents. researchgate.net
Receptor-Mediated Interactions
Dihydropyrimidinone derivatives have been shown to interact with various receptors, leading to the modulation of their downstream signaling pathways. These interactions are pivotal to their therapeutic potential.
Certain dihydropyrimidinones have been identified as potent and selective antagonists of the α1a-adrenergic receptor. nih.govacs.org Systematic modifications of the dihydropyrimidinone structure have led to the development of compounds with high binding affinity for the α1a-adrenoceptor. For instance, some analogues have shown a high affinity with a K_i value as low as 0.2 nM and exhibit over 1500-fold selectivity over α1b and α1d adrenoceptors. nih.gov This selective antagonism has been demonstrated to be functional in prostate tissues from various species, including humans. nih.gov The interaction with the α1a-adrenergic receptor is of interest for conditions such as benign prostatic hyperplasia (BPH), as antagonists of this receptor can relax the smooth muscle in the lower urinary tract. acs.orgnih.gov Research has explored the structure-activity relationships in the dihydropyrimidinone series to optimize this antagonist activity. acs.org
| Compound Example | Target Receptor | Binding Affinity (K_i) | Selectivity | Reference |
| (+)-103 | α1a-adrenergic | 0.2 nM | >1500-fold over α1b and α1d | nih.gov |
| C-5 Amide DHPMs | α1a-adrenergic | <1 nM | >100-fold over α1b and α1d | acs.org |
Dihydropyrimidinone-based molecules have been designed and evaluated for their antimuscarinic activity. researchgate.net Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions, and their antagonists can be used to treat various conditions. researchgate.netwikipedia.org DHPM derivatives with a tertiary or quaternary amine side group have been synthesized and assessed for their pharmacological activity, with some molecules demonstrating the ability to act as muscarinic receptor antagonists. researchgate.net This antagonism is sought after for developing alternatives to traditional antagonists like atropine, which can have undesirable side effects. researchgate.net
A novel class of potent and selective A2B adenosine receptor (A2BAR) antagonists has been discovered within the 3,4-dihydropyrimidin-2(1H)-one family. nih.govacs.org Through hit optimization based on the Biginelli reaction, researchers have identified ligands with excellent affinity for the human A2B adenosine receptor and a remarkable selectivity profile. nih.gov Some of these compounds exhibit submicromolar affinity for the A2B receptor. nih.gov Further studies have led to the characterization of a large collection of these compounds as A2BAR antagonists, with some of the most potent ligands resolved into their enantiomers to isolate the affinity on the (S)-eutomers. acs.orgnih.gov This antagonistic activity is being explored as a potential strategy in cancer immunotherapy. acs.orgnih.gov
| Compound Example | Target Receptor | Binding Affinity (K_i) | Enantiomeric Specificity | Reference |
| (S)-eutomer of (±)-47 | A2B adenosine | 6.30 nM | (S)-eutomer is active | acs.orgnih.gov |
| (S)-eutomer of (±)-38 | A2B adenosine | 11.10 nM | (S)-eutomer is active | acs.orgnih.gov |
| Hit compound 1 | A2B adenosine | 585.5 nM | Not specified | nih.gov |
Ion Channel Regulation (e.g., Calcium Channel Modulation)
Dihydropyrimidinones have been extensively studied as modulators of calcium channels, owing to their structural resemblance to 1,4-dihydropyridine-based drugs, which are well-known calcium channel blockers. nih.govmdpi.com These compounds can act as potent calcium channel modulators, and their activity is dependent on their stereochemistry at the C4 position. mdpi.commdpi.com The orientation of the C4-aryl group can act as a "molecular switch," determining whether the compound exhibits antagonist or agonist activity. mdpi.com The boat-like conformation of the dihydropyrimidine (B8664642) ring is believed to be important for their modulatory activity. nih.gov This has led to detailed investigations into the structure-activity relationships of DHPMs as calcium channel blockers. nih.govresearchgate.net
Cellular Pathway Perturbations (Excluding Human Clinical Outcomes)
Beyond receptor and ion channel interactions, dihydropyrimidinones can directly influence cellular pathways, particularly those involved in cell proliferation and survival.
A significant area of research for dihydropyrimidinone derivatives is their anticancer activity, which is often mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines. rsc.orgnih.govresearchgate.net The prototypical DHPM, monastrol, is known to inhibit the mitotic kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis. rsc.org This has spurred the development of numerous other DHPM analogues with antiproliferative effects.
For example, certain DHPM derivatives have been shown to induce significant cell death in human A549 lung adenocarcinoma cells. rsc.org In these cells, treatment with specific DHPMs led to apoptosis-induced cell death, as confirmed by nuclear fragmentation observed through Hoechst staining. rsc.org Another study on a series of dihydropyrimidinone derivatives found that a particular compound induced cell cycle arrest at the G2/M phase in A549 cells, with pro-apoptotic activity confirmed by annexin V-FITC staining. nih.gov The inhibitory action of some DHPMs has been linked to key cellular targets like mTOR and VEGFR-2. nih.gov
| Cell Line | Compound Effect | IC50/Concentration | Reference |
| A549 (Lung) | Apoptosis induction | 200 μM | rsc.org |
| A549 (Lung) | Cell cycle arrest at G2/M | Not specified | nih.gov |
| NCI-H460 (Lung) | Growth inhibition (88%) | Not specified | nih.gov |
| SK-MEL-5 (Melanoma) | Growth inhibition (86%) | Not specified | nih.gov |
| HL-60 (TB) (Leukemia) | Growth inhibition (85%) | Not specified | nih.gov |
Modulation of Cell Membrane Permeability in Microbes
Dihydropyrimidinone (DHPM) compounds have been identified as potent antimicrobial agents, with a significant part of their mechanism of action attributed to their interaction with and disruption of the microbial cell membrane. Research into this class of compounds indicates that their efficacy is closely linked to their ability to alter the structural and electrochemical properties of the bacterial cell envelope, leading to a loss of integrity and subsequent cell death. The specific interactions can be influenced by both the chemical structure of the DHPM derivative and the composition of the microbial membrane, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria.
One of the proposed mechanisms for the antimicrobial action of DHPMs is the destruction of the bacterial cell membrane through alterations to its surface charge and electrokinetic potential. nih.gov Studies involving a series of synthesized DHPM derivatives tested against various strains of Escherichia coli (with and without complete LPS structures) have shown that these compounds can significantly affect the defragmentation of the membrane. nih.gov This suggests that DHPMs can compromise the physical barrier function of the membrane, leading to leakage of intracellular components and a breakdown of essential cellular gradients.
The lipophilicity of the substituents on the DHPM core structure plays a crucial role in their ability to interact with the cell membrane. For instance, research has demonstrated that DHPM derivatives with more lipophilic groups exhibit increased inhibitory activity against bacterial strains with more complex LPS layers. nih.gov This indicates that these compounds must first partition into the lipid-rich outer membrane to exert their effects. The interaction with LPS, a key component of the outer membrane of Gram-negative bacteria, appears to be a critical step in their mechanism of action. nih.gov
The antimicrobial effect is not uniform across all DHPM derivatives, highlighting the importance of specific structural features. In a study evaluating 16 different DHPMs, certain compounds showed selective and potent activity against specific E. coli strains, which was correlated with the substituents on the pyrimidine ring. nih.gov
The table below summarizes the findings from a study on select DHPM compounds against various E. coli strains, illustrating the structure-activity relationship and the selective nature of their membrane-modulating effects.
| Compound ID | Key Structural Feature (Substituent) | Target Strain Selectivity | Implied Mechanism of Action |
| 4d, 4e | More lipophilic groups at the R1 position | Increased activity against R3 strain | Enhanced interaction with and disruption of the more complex LPS layer in the R3 strain membrane. nih.gov |
| 5b, 5j, 5k | Specific (unspecified) substitutions | Bactericidal activity (MBC/MIC ratio = 1) | Potent membrane disruption leading to rapid cell death. nih.gov |
| 4b, 4c, 4h, 4i, 5g, 5h | Various substitutions on the pyrimidine ring | Selectivity towards K12 and R2 strains | Differential interaction with bacterial membranes lacking a complete LPS structure. nih.gov |
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The bactericidal or bacteriostatic nature of these compounds can be inferred from the ratio of the minimum bactericidal concentration (MBC) to the MIC. The following table presents the activity profile for the most effective compounds identified in the study.
| Compound ID | Target Strain | MIC (µg/mL) | MBC/MIC Ratio | Activity Type |
| 5b | E. coli R2 | 62.5 | 1 | Bactericidal |
| 5j | E. coli R2 | 125 | 1 | Bactericidal |
| 5k | E. coli R2 | 125 | 1 | Bactericidal |
These findings collectively suggest that a primary antimicrobial mechanism of DHPM compounds involves a direct assault on the bacterial cell membrane. By modulating membrane permeability, altering surface charges, and causing structural damage, these compounds effectively compromise a vital component of the microbial cell, leading to its inactivation. nih.gov
Computational and Chemoinformatic Approaches in Dihydropyrimidinone Dhpm Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In DHPM research, it is extensively used to understand how these ligands interact with their biological targets at a molecular level.
Ligand-Target Interactions with Enzymes (e.g., Eg5, Reverse Transcriptase, Cholinesterases)
Eg5: The mitotic kinesin Eg5 is a well-established target for anticancer drugs, and DHPMs, notably monastrol (B14932), are known allosteric inhibitors. Molecular docking studies have elucidated the binding mode of various DHPM derivatives within the allosteric pocket of Eg5. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For instance, docking analyses have shown that the dihydropyrimidine (B8664642) core forms essential hydrogen bonds with backbone atoms of conserved residues like Gly117 and Glu116 in the binding site. The orientation of substituents on the DHPM scaffold significantly influences these interactions and, consequently, the inhibitory potency.
Reverse Transcriptase: Dihydropyrimidinone derivatives have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Molecular docking studies have been instrumental in understanding how these compounds bind to the allosteric NNRTI binding pocket of the HIV-1 reverse transcriptase. These simulations have demonstrated that DHPMs can adopt a "butterfly-like" conformation within the pocket, engaging in hydrophobic interactions with key residues such as Tyr181, Tyr188, and Trp229. The specific substitution patterns on the DHPM ring are critical for optimizing these interactions and overcoming drug resistance mutations.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and are targets for the treatment of Alzheimer's disease. Molecular docking studies have explored the potential of DHPM derivatives as cholinesterase inhibitors. For acetylcholinesterase, docking simulations have shown that DHPMs can interact with key residues in the catalytic active site and the peripheral anionic site. For example, studies on certain dihydropyrimidin-4-ols have revealed π-π stacking interactions between the aromatic ring of the DHPM derivative and the Trp84 residue of AChE, as well as hydrogen bonding with Tyr121. nih.gov While specific docking studies of DHPMs with butyrylcholinesterase are less common, the general principles of ligand binding to cholinesterases suggest that similar interactions would govern their inhibitory activity against BChE.
| Target Enzyme | Key Interacting Residues | Type of Interactions | Reference Compound Example |
| Eg5 | Gly117, Glu116 | Hydrogen bonding, Hydrophobic interactions | Monastrol |
| HIV-1 Reverse Transcriptase | Tyr181, Tyr188, Trp229 | Hydrophobic interactions, π-π stacking | Diarylpyrimidine derivatives |
| Acetylcholinesterase | Trp84, Tyr121 | π-π stacking, Hydrogen bonding | 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol |
| Butyrylcholinesterase | (Inferred from AChE studies) | Hydrophobic interactions, Hydrogen bonding | - |
Binding Affinity Prediction and Pose Analysis
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. These predictions help in prioritizing compounds for synthesis and biological testing. For DHPMs, a lower predicted binding energy generally correlates with higher inhibitory activity.
Pose analysis involves examining the predicted three-dimensional orientation of the DHPM derivative within the binding site. This analysis reveals the specific atomic contacts, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-target complex. By understanding the optimal binding pose, medicinal chemists can design new DHPM derivatives with improved affinity and selectivity. For instance, the analysis of docking poses for DHPMs targeting Eg5 has guided the strategic placement of substituents to enhance interactions with specific residues in the allosteric pocket.
Interactions with Nucleic Acids (e.g., Ribosomal RNA)
Recent research has explored the potential of DHPM derivatives to target nucleic acids, particularly ribosomal RNA (rRNA). The bacterial ribosome is a major target for antibiotics, and understanding how small molecules interact with rRNA is crucial for developing new antibacterial agents. Molecular docking simulations have been employed to investigate the binding of DHPMs to the A-site of bacterial 16S rRNA. nih.gov These studies have shown that DHPMs can form hydrogen bonds and non-hydrogen bond interactions within the A-site, mimicking the binding of known antibiotics like amikacin. nih.gov The docking scores and interaction patterns suggest that DHPMs have the potential to interfere with bacterial protein synthesis by targeting rRNA. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between DHPMs and their biological targets. Unlike the static picture provided by molecular docking, MD simulations can model the flexibility of both the ligand and the target, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.
MD simulations of DHPM-enzyme complexes, such as those with α-glucosidase, have been used to assess the stability of the docked conformation over time. nih.gov By calculating the root mean square deviation (RMSD) of the complex, researchers can determine if the ligand remains stably bound in the active site. nih.gov These simulations have confirmed the stability of DHPM derivatives within the binding pockets of their target enzymes, reinforcing the binding modes predicted by molecular docking. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
For DHPM derivatives, 2D-QSAR studies have been conducted to correlate various molecular descriptors (e.g., topological, electronic, and physicochemical properties) with their anticancer or enzyme inhibitory activities. nih.govacs.org These studies have highlighted the importance of specific descriptors in determining the biological potency of these compounds. nih.govacs.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. For DHPMs with anticancer activity, 3D-QSAR studies have generated contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. These maps serve as a guide for designing new derivatives with enhanced potency.
| QSAR Model | Application | Key Findings |
| 2D-QSAR | Anticancer activity of DHPMs | Identified the importance of topological and autocorrelated descriptors. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Anticancer activity of DHPMs | Generated contour maps indicating favorable and unfavorable regions for steric and electronic properties. |
Advanced Research Directions and Future Perspectives for Dihydropyrimidinone Dhpm Chemical Biology
DHPMs as Privileged Scaffolds in Drug Discovery and Development
The dihydropyrimidinone core is widely recognized as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework capable of binding to diverse receptors with high affinity. This versatility stems from the ability to easily synthesize libraries of DHPM derivatives with structural modifications at various positions of the core ring, leading to a broad range of biological activities scispace.comsamipubco.com. DHPMs have demonstrated diverse pharmacological properties, including antitumoral, anti-inflammatory, antibacterial, antiviral, antimalarial, antidiabetic, and calcium channel modulating activities samipubco.comsci-hub.ruresearchgate.netresearchgate.net.
The synthesis of DHPMs is commonly achieved through the Biginelli reaction, a multi-component condensation involving an aldehyde, a beta-keto ester, and urea (B33335) or thiourea (B124793) scispace.comsamipubco.comrsc.org. This reaction's adaptability allows for the introduction of various substituents, contributing to the structural diversity and, consequently, the wide range of biological activities observed in DHPM derivatives scispace.comrsc.org.
While specific detailed research on DHPM-93's role as a privileged scaffold in completed drug discovery programs is not extensively documented in the immediate search results, its identification as a compound of interest with potential biological activity places it within the scope of DHPMs being explored for therapeutic applications ontosight.ai. The presence of the furan (B31954) and pyrimidine (B1678525) rings in its structure are common motifs found in biologically active molecules, further supporting its potential in drug discovery and development ontosight.ai.
Strategies for Overcoming Drug Resistance (e.g., Bacterial, Viral)
Drug resistance is a major challenge in treating various diseases, including bacterial and viral infections, as well as cancer. The ability of pathogens and cancer cells to develop resistance mechanisms necessitates the continuous search for new therapeutic agents and strategies. DHPM derivatives have shown promise in addressing drug resistance through various mechanisms.
For instance, some DHPM derivatives have been investigated for their activity against drug-resistant strains of pathogens. Research has explored the potential of DHPMs as inhibitors of HIV replication, including against drug-resistant strains nih.gov. This activity has been linked to the inhibition of viral reverse transcriptase nih.gov.
Another area where DHPMs are being explored is in overcoming multidrug resistance (MDR) in cancer, often mediated by efflux pumps like P-glycoprotein (hPgp). Some DHPM derivatives have been shown to modulate hPgp activity, suggesting their potential to restore sensitivity to conventional chemotherapeutic agents in resistant cancer cells acs.org.
While the search results highlight the potential of the DHPM scaffold in combating drug resistance, specific studies detailing how this compound itself addresses or overcomes resistance mechanisms were not prominently featured. However, given its potential biological activities, it could be a candidate for future investigations into its effects on drug-resistant strains or its ability to modulate resistance pathways.
Exploration of Novel Biological Targets and Pathways
DHPM derivatives exert their biological effects by interacting with a variety of biological targets and pathways. Beyond their well-known activity as calcium channel modulators, DHPMs have been found to inhibit various enzymes and proteins crucial for disease progression.
A notable target for certain DHPMs is kinesin Eg5, a motor protein involved in mitotic spindle formation. Inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells, making it an attractive target for anticancer therapy sci-hub.ruresearchgate.netchim.it. Monastrol (B14932), a well-studied DHPM derivative, is a known allosteric inhibitor of Eg5 chim.itnih.gov.
Other biological targets explored for DHPMs include centrin and topoisomerase I sci-hub.ru. Furthermore, some DHPMs have shown activity against HIV by inhibiting reverse transcriptase nih.gov. The diverse structural modifications possible within the DHPM scaffold allow for the design of compounds that can selectively interact with different targets.
The specific biological targets or pathways modulated by this compound are not explicitly detailed in the provided search snippets. However, its reported potential in areas like antimicrobial, antiviral, or anticancer activity suggests that it likely interacts with biological targets relevant to these disease areas ontosight.ai. Further research would be needed to elucidate the precise molecular mechanisms and targets of this compound.
Integration of Artificial Intelligence and Big Data in DHPM Research
The application of Artificial Intelligence (AI) and Big Data analytics is increasingly transforming various fields of scientific research, including drug discovery and chemical biology researchgate.netnih.govresearchgate.netnih.goveuropa.eu. These technologies can be used to analyze large datasets of chemical structures, biological activities, and target information to identify potential drug candidates, predict their properties, and optimize synthesis routes.
In the context of DHPM research, AI and Big Data could play a significant role in accelerating the identification of novel active DHPM derivatives, understanding structure-activity relationships (SARs), predicting potential off-target effects, and designing compounds with improved properties. By analyzing vast amounts of data from high-throughput screening, medicinal chemistry efforts, and biological assays, AI algorithms can potentially identify patterns and correlations that might not be apparent through traditional methods.
Emerging Synthetic Methodologies for Enhanced Diversity and Sustainability
The synthesis of DHPMs has traditionally relied on the Biginelli reaction scispace.comsamipubco.comrsc.org. While effective, ongoing research focuses on developing more efficient, diverse, and sustainable synthetic methodologies to access novel DHPM derivatives.
Emerging synthetic approaches aim to improve yields, reduce reaction times, utilize milder conditions, and incorporate environmentally friendly practices chemmethod.com. This includes the development of new catalysts, solvent-free conditions, microwave-assisted synthesis, and solid-phase synthesis techniques scispace.comrsc.orgnih.govchemmethod.com. These advancements enable the creation of more diverse libraries of DHPMs, expanding the chemical space for exploration in drug discovery.
Specific details on emerging synthetic methodologies developed solely for the synthesis of this compound were not found in the provided search results. However, the synthesis of this compound likely utilizes or could benefit from the general advancements in DHPM synthesis methodologies, allowing for potentially more efficient or sustainable production of this specific compound ontosight.aivulcanchem.com.
Compound Names and PubChem CIDs
Q & A
Basic: What are the established methodologies for synthesizing DHPM-93, and how can researchers validate purity and structural integrity?
Answer:
The synthesis of this compound typically follows multi-step organic reactions, such as Biginelli or Hantzsch-type cyclocondensation, requiring precise stoichiometric ratios and controlled reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). To validate purity, researchers should employ chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR, MS). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond angles and stereochemistry. Triangulation of data from complementary techniques (e.g., comparing NMR peak assignments with computational simulations) minimizes ambiguity .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties, and how should they be prioritized?
Answer:
Prioritize techniques based on the property under investigation:
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Solubility : Phase solubility studies in varied pH buffers.
- Crystallinity : Powder X-ray diffraction (PXRD) paired with dynamic vapor sorption (DVS) for hygroscopicity assessment.
Calibration against reference standards and replication across independent trials (≥3 replicates) ensures reliability. Statistical validation (e.g., confidence intervals for melting point ranges) is essential to account for instrumental variability .
Advanced: How can researchers resolve contradictions in spectroscopic data when this compound exhibits polymorphism or solvent-dependent conformational changes?
Answer:
Contradictions often arise from polymorphic forms or solvent interactions. To address this:
Controlled crystallization : Use solvent-drop grinding or temperature-gradient methods to isolate polymorphs.
Variable-temperature NMR : Track conformational dynamics in solution.
Computational modeling : Compare experimental spectra (e.g., Raman, FTIR) with density functional theory (DFT)-predicted vibrational modes.
Document solvent history and environmental conditions rigorously. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictions warrant further investigation or represent experimental artifacts .
Advanced: What strategies optimize this compound’s yield in scalable synthesis while maintaining enantiomeric purity?
Answer:
Optimization requires iterative design:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, reaction time).
- Enantioselective catalysis : Chiral ligands (e.g., BINOL derivatives) or enzymatic resolution can enhance stereocontrol.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
Post-synthesis, chiral HPLC or capillary electrophoresis validates enantiomeric excess (ee). Advanced statistical tools (e.g., ANOVA for variance analysis) identify critical factors affecting yield .
Advanced: How should researchers design experiments to investigate this compound’s biological activity while minimizing confounding variables?
Answer:
Hypothesis-driven design : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope.
Negative controls : Include solvent-only and structurally analogous inactive compounds.
Blinding and randomization : Mitigate bias in high-throughput screening (HTS).
Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50.
For in vivo studies, adhere to ARRIVE guidelines for experimental rigor. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Advanced: What methodologies effectively integrate this compound into hybrid materials or co-crystals for enhanced functional properties?
Answer:
Co-crystal screening : Employ slurry or grinding methods with pharmaceutically relevant co-formers (e.g., carboxylic acids).
Supramolecular design : Leverage hydrogen-bonding motifs from crystallographic data.
Property mapping : Use combinatorial libraries to correlate structural modifications with functional outcomes (e.g., solubility, mechanical strength).
Advanced characterization tools like synchrotron PXRD or solid-state NMR resolve intermolecular interactions. Computational tools (Mercury, Materials Studio) predict packing efficiency and stability .
Advanced: How can researchers address reproducibility challenges in this compound studies, particularly when replicating catalytic or kinetic data?
Answer:
Standardized protocols : Publish detailed synthetic procedures, including batch-specific impurity profiles.
Open data practices : Share raw spectra, chromatograms, and instrument calibration logs via repositories like Zenodo.
Kinetic modeling : Use global fitting of time-resolved data (e.g., UV-Vis kinetics) to extract rate constants.
Inter-laboratory validation studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) enhance reproducibility. Report statistical power calculations to justify sample sizes .
Advanced: What frameworks guide the ethical and rigorous reporting of this compound’s mechanistic studies in peer-reviewed journals?
Answer:
Follow ICMJE and ICH guidelines for:
- Data transparency : Disclose conflicts of interest and funding sources.
- Methodological rigor : Adhere to ARRIVE (in vivo) or CHEMRICH (chemical reproducibility) checklists.
- Statistical reporting : Specify software (e.g., R, GraphPad), tests used (e.g., Tukey’s HSD), and exact P-values.
For computational studies, provide input files and force field parameters. Use the COPE flowchart to address ethical dilemmas during publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
